Cas no 97-71-2 (ethyl 2-phenylcyclopropanecarboxylate)

Ethyl 2-phenylcyclopropanecarboxylate is a cyclopropane derivative featuring a phenyl substituent and an ester functional group. This compound is valued for its rigid cyclopropane ring, which imparts steric and electronic effects useful in organic synthesis and medicinal chemistry. The phenyl group enhances aromatic interactions, while the ethyl ester moiety offers versatility for further derivatization, such as hydrolysis or transesterification. Its structural features make it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. The compound's stability and well-defined reactivity profile contribute to its utility in cyclopropanation reactions and as a building block for complex molecular architectures.
ethyl 2-phenylcyclopropanecarboxylate structure
97-71-2 structure
Product Name:ethyl 2-phenylcyclopropanecarboxylate
CAS No:97-71-2
MF:C12H14O2
MW:190.238363742828
CID:829699
PubChem ID:316914
Update Time:2025-05-23

ethyl 2-phenylcyclopropanecarboxylate Chemical and Physical Properties

Names and Identifiers

    • ethyl 2-phenylcyclopropanecarboxylate
    • Ethyl 2-phenylcyclopropane-1-carboxylate
    • NSC 245856
    • 1-Ethoxycarbonyl-2-phenylcyclopropane
    • 2-Phenylcyclopropanecarboxylic acid, ethyl ester
    • VS-08893
    • Cyclopropanecarboxylic acid, 2-phenyl-, ethyl ester, cis-
    • trans-1-Carbethoxy-2-phenylcyclopropane
    • AE-848/00900039
    • SY266106
    • Cyclopropanecarboxylic acid, 2-phenyl-, ethyl ester
    • ethyl (1R,2R)-rel-2-phenylcyclopropane-1-carboxylate
    • MFCD29060157
    • Ethylcis-2-phenylcyclopropanecarboxylate
    • Ethyl 2-phenylcyclopropanecarboxylate #
    • H11098
    • ethyl 2-phenylcyclopropane-carboxylate
    • ethyl2-phenylcyclopropanecarboxylate
    • 2-Phenyl-cyclopropanecarboxylic acid ethyl ester
    • STK346859
    • SB40707
    • 97-71-2
    • CS-0299041
    • Ethyl (1S,2S)-2-Phenylcyclopropanecarboxylate
    • BBL028661
    • AKOS000304314
    • SY266105
    • DB-031979
    • 2-phenyl-cyclopropane-1-carboxylic acid ethyl ester
    • NSC245856
    • ethyl (1R,2R)-2-phenylcyclopropane-1-carboxylate, trans
    • rac-ethyl (1R, 2R)-2-phenylcyclopropane-1-carboxylate
    • EN300-43991
    • 10.14272/SRGUIJLJERBBCM-UHFFFAOYSA-N.1
    • 1-carbethoxy-2-phenylcyclopropane
    • DTXSID90914228
    • trans-2-Phenylcyclopropanecarboxylic acid ethyl ester
    • SCHEMBL928888
    • MFCD30342233
    • NSC-245856
    • doi:10.14272/SRGUIJLJERBBCM-UHFFFAOYSA-N.1
    • HMS1678N07
    • MDL: MFCD00463732
    • Inchi: 1S/C12H14O2/c1-2-14-12(13)11-8-10(11)9-6-4-3-5-7-9/h3-7,10-11H,2,8H2,1H3
    • InChI Key: SRGUIJLJERBBCM-UHFFFAOYSA-N
    • SMILES: O=C(C1C(C2C=CC=CC=2)C1)OCC

Computed Properties

  • Exact Mass: 190.099
  • Monoisotopic Mass: 190.099
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 206
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26.3A^2
  • XLogP3: 2.3

Experimental Properties

  • Density: 1.108±0.06 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 131 ºC (10 Torr)
  • Flash Point: 106.9±9.0 ºC,
  • Refractive Index: 1.5121 (589.3 nm 25 ºC)
  • Solubility: Very slightly soluble (0.25 g/l) (25 º C),

ethyl 2-phenylcyclopropanecarboxylate Pricemore >>

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ethyl 2-phenylcyclopropanecarboxylate Production Method

Production Method 1

Reaction Conditions
1.1C:2573152-30-2, S:DMSO, 24 h, rt
Reference
Catalytic cyclopropanation, antimicrobial, and DFT properties of some chelated transition metal(II) complexes
By Hijazi, Ahmed K. et al, Journal of Molecular Structure, 2021, 1228, 129733

Production Method 2

Reaction Conditions
1.1C:2477736-57-3, S:CH2Cl2, 10 h, rt
1.2overnight, rt; 1 d, rt
Reference
Coinage metal metallacycles involving a fluorinated 3,5-diarylpyrazolate
By Lakhi, Jaspreet S. et al, New Journal of Chemistry, 2020, 44(35), 14814-14822

Production Method 3

Reaction Conditions
1.1R:H2N(CH2)3NH2, R:BuLi, S:Me(CH2)4Me, 15 min, rt; rt → 0°C
1.2S:THF, 0°C; 30 min, 0°C; 18 h, rt
1.3R:I2, S:THF, 0°C; 30 min, 0°C; 4 h, rt
1.4R:NH4Cl, S:H2O
2.1R:O2, C:CoCl2, S:AcOH, 12 h, rt, 1 atm
2.26 h, rt
3.1R:Me3SiSO3CF3, S:CH2Cl2, rt; 1 h, rt
3.26 h, rt
3.3R:NaHCO3, S:H2O
4.1C:64443-05-6, S:CH2Cl2, S:CD2Cl2, 1 h, rt; 1 h, rt
Reference
Three-Component Reaction for the Synthesis of Highly Functionalized Propargyl Ethers
By Pisella, Guillaume et al, Chemistry - A European Journal, 2020, 26(45), 10199-10204

Production Method 4

Reaction Conditions
1.1R:t-BuOK, S:DMSO, 15 min, 60°C
Reference
Intermolecular Electrophilic Bromoesterification and Bromoetherification of Unactivated Cyclopropanes
By Leung, Vincent Ming-Yau et al, Advanced Synthesis & Catalysis, 2020, 362(10), 2039-2044

Production Method 5

Reaction Conditions
1.1C:2243041-63-4 (post-treated with BHBr<sub>2</sub>&middot;), S:CH2Cl2, 12 h, rt
Reference
Trispyrazolylborate Ligands Supported on Vinyl Addition Polynorbornenes and Their Copper Derivatives as Recyclable Catalysts
By Molina de la Torre, Jesus A. et al, Chemistry - A European Journal, 2019, 25(2), 556-563

Production Method 6

Reaction Conditions
1.1R:Me(CH2)11OSO3- •Na+, C:61943-73-5, S:H2O, 15 min, rt
1.21.5 h, rt
Reference
Cationic iron porphyrins with sodium dodecyl sulphate for micellar catalysis of cyclopropanation reactions
By Maaskant, Ruben V. et al, Organic & Biomolecular Chemistry, 2020, 18(4), 638-641

Production Method 7

Reaction Conditions
1.1C:2253650-63-2, C:CuO3SCF3, S:CH2Cl2, 30 min, rt
1.2S:CH2Cl2, 30 min, rt; 24 h, rt
Reference
Chiral 1,8-naphthyridine based ligands: Syntheses and characterization of Di- and tetranuclear copper(I) and silver(I) complexes
By Sarkar, Mithun et al, Inorganica Chimica Acta, 2019, 486, 518-528

Production Method 8

Reaction Conditions
1.1C:2245149-63-5, S:CH2Cl2, 120 min, rt
Reference
Novel dirhodium coordination polymers: the impact of side chains on cyclopropanation
By Liu, Jiquan et al, Catalysis Science & Technology, 2018, 8(20), 5190-5200

Production Method 9

Reaction Conditions
1.1C:1621429-45-5, C:AgO3SCF3, S:CH2Cl2, rt → -5°C
1.2S:CH2Cl2, 1 h, -5°C; overnight, -5°C
Reference
Versatile coordination chemistry of a bis(methyliminophosphoranyl)pyridine ligand on copper centres
By Cheisson, Thibault and Auffrant, Audrey, Dalton Transactions, 2014, 43(35), 13399-13409

Production Method 10

Reaction Conditions
1.1C:501930-73-0, 1.5 h, rt
Reference
A non-fluorous copper catalyst for the styrene cyclopropanation reaction in a fluorous medium
By Urbano, Juan et al, Chemical Communications (Cambridge, 2006, (9), 1000-1002

Production Method 11

Reaction Conditions
1.1C:Rh2(OAc)4, S:CH2Cl2, 10 h, rt; 14 h, rt
Reference
Gold-Catalyzed Oxidative Ring Expansions and Ring Cleavages of Alkynylcyclopropanes by Intermolecular Reactions Oxidized by Diphenylsulfoxide
By Li, Chia-Wen et al, Angewandte Chemie, 2010, 9891-9894, S9891/1-S9891/164

Production Method 12

Reaction Conditions
1.1C:2803878-20-6, S:DMF, 30 min, 40°C
1.230 h, 40°C
Reference
A Novel M8L6 Cubic Cage That Binds Tetrapyridyl Porphyrins: Cage and Solvent Effects in Cobalt-Porphyrin-Catalyzed Cyclopropanation Reactions
By Mouarrawis, Valentinos et al, Chemistry - A European Journal, 2021, 27(32), 8390-8397

Production Method 13

Reaction Conditions
1.1
Reference
Organometallic complexes of gold (update 2, 2012)
By de Haro, T. et al, Science of Synthesis, 2012, (3), 171-225

Production Method 14

Reaction Conditions
1.1C:CuSO4, rt → 50°C
1.250°C
Reference
Synthesis of Photosensitive Cyclopropane-Containing Polymers
By Guliyev, K. G. et al, Russian Journal of Applied Chemistry, 2019, 92(9), 1215-1222

Production Method 15

Reaction Conditions
1.1C:2305398-32-5 (demetallated; post-treated with [Cu(CH<sub), S:CH2Cl2, 5 h, rt; 9 h, rt
Reference
Reversible Metalation and Catalysis with a Scorpionate-like Metallo-ligand in a Metal-Organic Framework
By Sun, Chenyue et al, Journal of the American Chemical Society, 2018, 140(50), 17394-17398

Production Method 16

Reaction Conditions
1.1C:1239212-80-6, S:CH2Cl2, 5 h, rt
Reference
1,3,5-Tris(thiocyanatomethyl)mesitylene as a Ligand. Pseudooctahedral Molybdenum, Manganese, and Rhenium Carbonyl Complexes and Copper and Silver Dimers. Copper-Catalyzed Carbene- and Nitrene-Transfer Reactions
By Martinez-Garcia, Hector et al, Inorganic Chemistry, 2010, 49(15), 6974-6985

Production Method 17

Reaction Conditions
1.1C:578743-87-0, S:CH2Cl2, 5 min, rt
1.2rt
Reference
Complete Control of the Chemoselectivity in Catalytic Carbene Transfer Reactions from Ethyl Diazoacetate: An N-Heterocyclic Carbene-Cu System That Suppresses Diazo Coupling
By Fructos, Manuel R. et al, Journal of the American Chemical Society, 2004, 126(35), 10846-10847

Production Method 18

Reaction Conditions
1.1C:175442-40-7, S:174501-64-5, S:Me(CH2)4Me, 6 h, rt
Reference
Very Efficient, Reusable Copper Catalyst for Carbene Transfer Reactions under Biphasic Conditions Using Ionic Liquids
By Rodriguez, Pilar et al, Organic Letters, 2006, 8(4), 557-560

Production Method 19

Reaction Conditions
1.1C:578743-87-0, S:CH2Cl2, rt
Reference
N,N'-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene copper(I) chloride
By Bantreil, Xavier and Nolan, Steven P., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2009, From e-EROS Encyclopedia of Reagents for Organic Synthesis, 1-3

Production Method 20

Reaction Conditions
1.1C:1195937-48-4, S:CH2Cl2, 3 min, rt
1.2S:CH2Cl2, overnight, rt
Reference
Synthesis and catalytic activity of an electron-deficient copper-ethylene triazapentadienyl complex
By Flores, Jaime A. et al, Dalton Transactions, 2009, (37), 7648-7652

Production Method 21

Reaction Conditions
1.1C:281660-76-2, C:Cu(CF3SO3)2, S:CH2Cl2
Reference
Asymmetric catalysis with a phosphoramidite derived from (-)-(aR)-[1,1'-binaphthalene]-8,8'-diol
By Muller, Paul et al, Helvetica Chimica Acta, 2000, 83(4), 843-854

Production Method 22

Reaction Conditions
1.1 Catalysts: 2097677-62-6 Solvents: Dichloromethane ;  rt
Reference
The elusive palladium-diazo adduct captured: synthesis, isolation and structural characterization of [(ArNHC-PPh2)Pd(η2-N2C(Ph)CO2Et)]
Rull, Silvia G.; Alvarez, Eleuterio; Fructos, Manuel R.; Belderrain, Tomas R.; Perez, Pedro J., Chemistry - A European Journal (2017, 2017, 23(32), 7667-7671

ethyl 2-phenylcyclopropanecarboxylate Raw materials

ethyl 2-phenylcyclopropanecarboxylate Preparation Products

ethyl 2-phenylcyclopropanecarboxylate Suppliers

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(CAS:97-71-2)ethyl 2-phenylcyclopropanecarboxylate
Order Number:A845743
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:06
Price ($):176.0
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Additional information on ethyl 2-phenylcyclopropanecarboxylate

Ethyl 2-Phenylcyclopropanecarboxylate: A Comprehensive Overview

Ethyl 2-phenylcyclopropanecarboxylate, with the CAS number 97-71-2, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a cyclopropane ring with a phenyl group and an ethyl ester moiety. The cyclopropane ring is a three-membered hydrocarbon ring, known for its high ring strain and reactivity, while the phenyl group introduces aromaticity and potential for conjugation. The ethyl ester group adds versatility to the molecule, making it suitable for various chemical reactions and applications.

Recent studies have highlighted the importance of ethyl 2-phenylcyclopropanecarboxylate in the development of novel materials and pharmaceuticals. Its structure allows for a wide range of chemical modifications, enabling researchers to explore its potential in drug design, polymer synthesis, and as a precursor for advanced materials. For instance, the compound has been utilized in the synthesis of bioactive molecules, where its cyclopropane ring can serve as a scaffold for creating complex molecular architectures.

The synthesis of ethyl 2-phenylcyclopropanecarboxylate typically involves multi-step organic reactions. One common approach is the Friedel-Crafts alkylation of aromatic rings, followed by esterification to introduce the ethyl group. Researchers have also explored alternative methods, such as transition-metal-catalyzed cyclopropanations, which offer greater control over the stereochemistry and regioselectivity of the product. These advancements have significantly improved the efficiency and scalability of the synthesis process.

In terms of physical properties, ethyl 2-phenylcyclopropanecarboxylate exhibits a melting point of approximately -40°C and a boiling point around 150°C under standard conditions. Its solubility in organic solvents like dichloromethane and diethyl ether makes it ideal for use in solution-based reactions. The compound's stability under thermal and oxidative conditions has also been studied extensively, with findings indicating moderate stability that can be enhanced through appropriate functionalization.

Recent research has focused on the biological activity of ethyl 2-phenylcyclopropanecarboxylate and its derivatives. Studies have shown that certain analogs possess anti-inflammatory and antioxidant properties, suggesting potential applications in pharmacology. Additionally, the compound has been investigated for its role in enzyme inhibition, with promising results in inhibiting key enzymes involved in inflammatory pathways.

From an industrial perspective, ethyl 2-phenylcyclopropanecarboxylate finds applications in polymer chemistry as a monomer or cross-linking agent due to its reactive cyclopropane ring. Its ability to undergo ring-opening reactions under specific conditions makes it valuable in the synthesis of functional polymers with tailored mechanical and thermal properties.

In conclusion, ethyl 2-phenylcyclopropanecarboxylate is a versatile compound with a rich structural diversity that lends itself to numerous applications across various scientific disciplines. As research continues to uncover new synthetic routes and functional applications, this compound is poised to play an increasingly important role in both academic and industrial settings.

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(CAS:97-71-2)ethyl 2-phenylcyclopropanecarboxylate
A845743
Purity:99%
Quantity:1g
Price ($):176.0
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